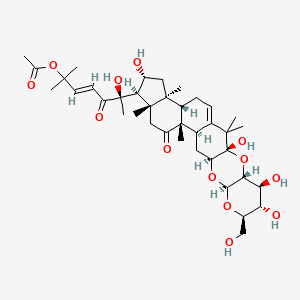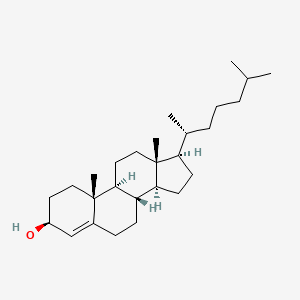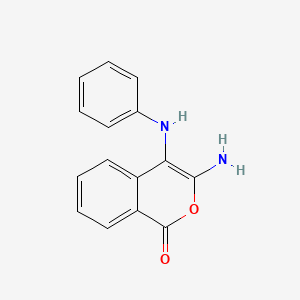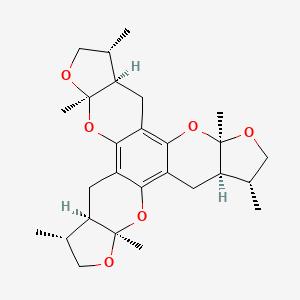
Xyloketal A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xyloketal A is a natural product found in Xylaria with data available.
Scientific Research Applications
Neuroprotection and Stroke
- Xyloketal B demonstrates potential as a neuroprotective agent, particularly in the context of ischemic stroke. It exhibits anti-oxidative, anti-inflammatory, and anti-apoptotic properties, interacting with neurons and microglial cells. This includes inhibition of NADPH oxidase subunits and regulation of proteins involved in apoptosis during ischemia (Hai-fan Gong et al., 2018).
Cardiovascular Health
- Xyloketal B has been shown to protect against oxidized LDL-induced cell injury, indicating potential applications in treating atherosclerosis. It attenuates ROS generation and enhances nitric oxide production, which are crucial factors in vascular health (Wen-Liang Chen et al., 2009).
Antioxidant Properties
- The antioxidant activity of Xyloketal B is also significant. It's capable of scavenging free radicals, thereby protecting cells from oxidative stress, which is a key factor in many diseases (Zhen-Xing Li et al., 2013).
Anti-Cancer Potential
- Studies have indicated that Xyloketal B can inhibit the proliferation and migration of glioblastoma cells, suggesting a potential role in cancer therapy. It affects key signaling pathways involved in cell growth and migration (Wen-Liang Chen et al., 2015).
Metabolic Health
- In the context of nonalcoholic fatty liver disease (NAFLD), Xyloketal B shows promise in regulating lipid metabolism. It impacts the sterol regulatory element-binding protein-1c (SREBP-1c) signaling pathway, important for lipid and glucose homeostasis (Youying Zhang et al., 2017).
Enzymatic Activity
- Xyloketal A itself has been studied for its ability to inhibit acetylcholinesterase, which is relevant in the context of Alzheimer's disease. This indicates potential therapeutic applications in neurodegenerative disorders (L. Jinghui et al., 2004).
properties
Product Name |
Xyloketal A |
|---|---|
Molecular Formula |
C27H36O6 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1,10,19-triene |
InChI |
InChI=1S/C27H36O6/c1-13-10-28-25(4)19(13)7-16-22(31-25)17-8-20-14(2)12-30-27(20,6)33-24(17)18-9-21-15(3)11-29-26(21,5)32-23(16)18/h13-15,19-21H,7-12H2,1-6H3/t13-,14-,15-,19+,20+,21+,25+,26+,27+/m0/s1 |
InChI Key |
HFZTVRRNBDAJIS-PERNPGNGSA-N |
Isomeric SMILES |
C[C@H]1CO[C@]2([C@@H]1CC3=C4C(=C5C(=C3O2)C[C@@H]6[C@H](CO[C@@]6(O5)C)C)C[C@@H]7[C@H](CO[C@@]7(O4)C)C)C |
Canonical SMILES |
CC1COC2(C1CC3=C4C(=C5C(=C3O2)CC6C(COC6(O5)C)C)CC7C(COC7(O4)C)C)C |
synonyms |
xyloketal A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



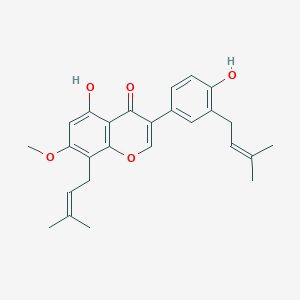
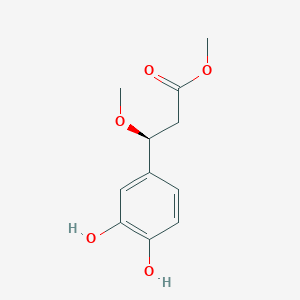
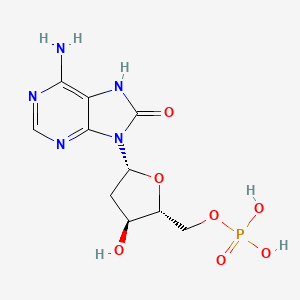
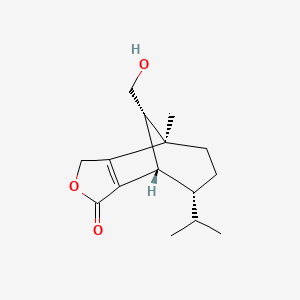
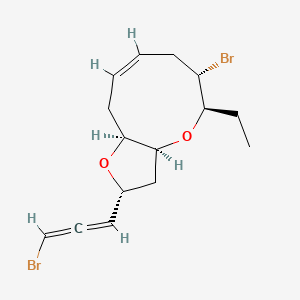
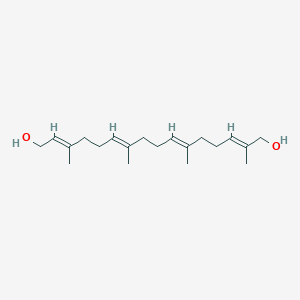
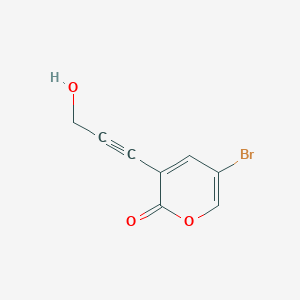
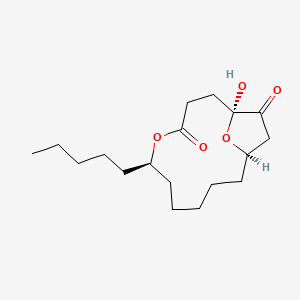
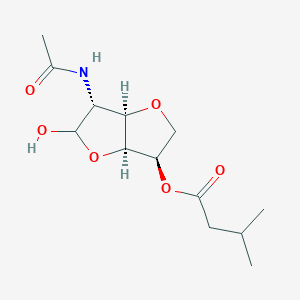
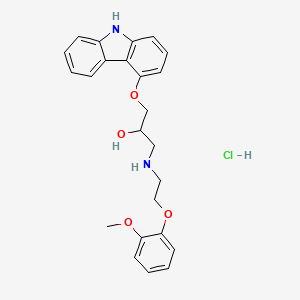
![(2S)-N-[4-[3-[3-[[(2S)-2,6-diaminohexanoyl]amino]propylamino]propylamino]butyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1250492.png)
